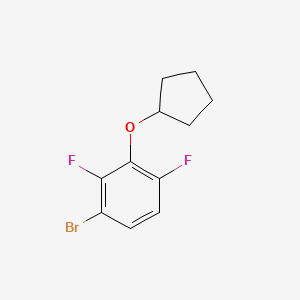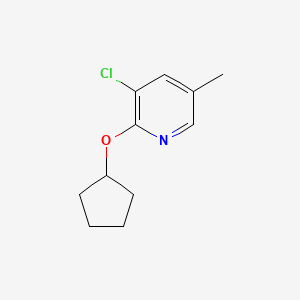
1-Butoxy-5-chloro-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-5-chloro-2,4-difluorobenzene is an organic compound with the molecular formula C10H11ClF2O It is a derivative of benzene, characterized by the presence of butoxy, chloro, and difluoro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxy-5-chloro-2,4-difluorobenzene typically involves the substitution of hydrogen atoms on a benzene ring with butoxy, chloro, and difluoro groups. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,4-difluorobenzene is reacted with butanol under basic conditions to introduce the butoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the benzene ring or substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium butoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced benzene derivatives with modified substituents.
Aplicaciones Científicas De Investigación
1-Butoxy-5-chloro-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-butoxy-5-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding or hydrophobic interactions, while the chloro and difluoro groups can engage in halogen bonding or dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
1-Butoxy-2,4-difluorobenzene: Lacks the chloro group, which may alter its chemical reactivity and interaction with molecular targets.
1-Butoxy-5-chloro-2-fluorobenzene: Has only one fluorine atom, which can affect its electronic properties and reactivity.
Uniqueness
1-Butoxy-5-chloro-2,4-difluorobenzene is unique due to the combination of butoxy, chloro, and difluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-butoxy-5-chloro-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIZWHCGHPIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(4-Chlorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031315.png)
